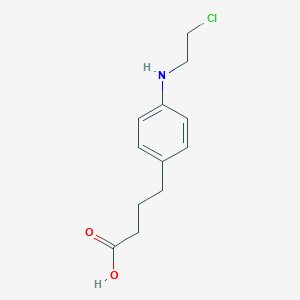
Gloriosine
Overview
Description
Gloriosine is a potent alkaloid derivative predominantly found in the plant Gloriosa superba L., commonly known as the “glory lily” or “tiger claw.” This compound has garnered significant attention due to its potent anticancer properties, particularly in inducing cell cycle arrest and autophagic cell death in non-small cell lung cancer . This compound shares chemical properties with colchicine, another well-known alkaloid with similar biological activities .
Mechanism of Action
Target of Action
Gloriosine, a predominant metabolite of Gloriosa superba L., primarily targets microtubules . It shares chemical properties with colchicine and has a strong affinity for β-tubulin at the colchicine binding site (CBS) . Cells with high turnover and high metabolic rate such as intestinal epithelium, hair follicle, and bone marrow cells are highly susceptible to the effects of this compound .
Mode of Action
This compound interacts with its target, β-tubulin, at the CBS, similar to colchicine . This interaction leads to the inhibition of microtubule polymerization, thereby arresting mitosis in metaphase . The in silico docking of this compound showed a binding score of (-) 7.5 kcal/Mol towards β-tubulin at CBS .
Biochemical Pathways
This compound affects the Autophagy/Hippo signaling pathway . It retains the YAP protein in the cytoplasm, inhibiting YAP localization into the nucleus, which suppresses the expression of downstream target genes . This inhibition of YAP localization suppresses the AKT/mTOR pathway, leading to the activation of autophagy-dependent cell death .
Pharmacokinetics
The ADMET profile of this compound is in accordance with Lipinski’s rule of five . It belongs to class II toxicity with an LD50 value of 6 mg/kg . .
Result of Action
This compound induces abnormalities in cell division, such as condensed chromosomes in C-metaphase and an enlarged nucleus with increased nuclear material . It leads to G2/M cell cycle arrest and exhibits high antiproliferative activity, i.e., 63.94% cell viability at a low concentration (0.0004 mg/ml) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of gloriosine involves the extraction from the rhizomes of Gloriosa superba L. The extraction process typically employs microwave-assisted extraction (MAE) coupled with high-performance thin-layer chromatography (HPTLC) for quantification . The optimal conditions for extraction include maintaining microwave power at 460 watts, irradiation time of 6.4 minutes, aqueous ethanol concentration at 30%, and pH at 3 .
Industrial Production Methods: Industrial production of this compound focuses on optimizing the yield from natural sources. The validated HPTLC method is used for simultaneous quantification of colchicine and this compound, ensuring the quality of raw material, extract, and finished products . This method is linear, accurate, precise, and robust, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Gloriosine undergoes various chemical reactions, including hydrolysis and binding to microtubules. The formamide group in this compound is susceptible to hydrolysis under specific conditions, potentially breaking down the molecule.
Common Reagents and Conditions: The hydrolysis reaction typically involves water as the reagent under controlled conditions. For microtubule binding, this compound interacts with tubulin, a protein essential for cell division.
Major Products Formed: The major products formed from the hydrolysis of this compound include simpler alkaloid derivatives. When binding to microtubules, this compound forms a complex with tubulin, inhibiting cell division.
Scientific Research Applications
Gloriosine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a model compound for studying alkaloid extraction and quantification techniques.
Biology: It is employed in research on cell cycle regulation and autophagy, particularly in cancer cells.
Medicine: this compound has shown promising anticancer activity, inducing cell cycle arrest and autophagic cell death in non-small cell lung cancer.
Industry: The compound is used in the production of pharmaceuticals, particularly anticancer drugs.
Comparison with Similar Compounds
Gloriosine is often compared to colchicine due to their similar chemical properties and biological activities:
Colchicine: Both compounds bind to the colchicine binding site on β-tubulin, inhibiting microtubule polymerization.
Similar Compounds: Other similar compounds include lumicolchicine, 3-demethyl-N-deformyl-N-deacetyl colchicines, and 3-demethylcolchicine, which are also found in Gloriosa superba L.
Properties
IUPAC Name |
N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6/c1-25-17-8-6-13-14(10-16(17)24)15(22-11-23)7-5-12-9-18(26-2)20(27-3)21(28-4)19(12)13/h6,8-11,15H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSXDWASQCHADG-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80225057 | |
| Record name | N-Deacetyl-N-formylcolchicine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80225057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7411-12-3 | |
| Record name | N-Deacetyl-N-formylcolchicine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7411-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Deacetyl-N-formylcolchicine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007411123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gloriosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403142 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Deacetyl-N-formylcolchicine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80225057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Deacetyl-N-formylcolchicine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLORIOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U02803H7OJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[amino-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamoylamino]methylidene]formamide](/img/structure/B193223.png)
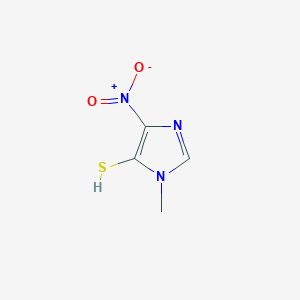
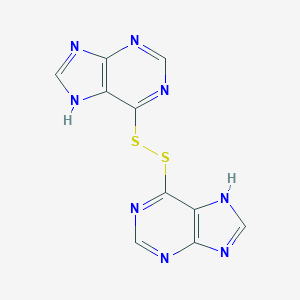
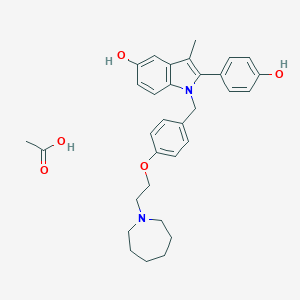
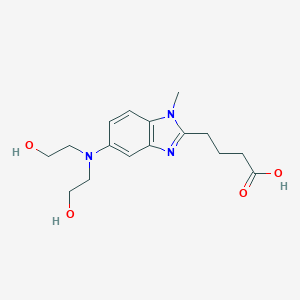

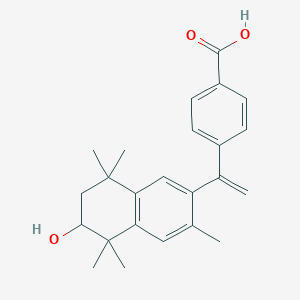

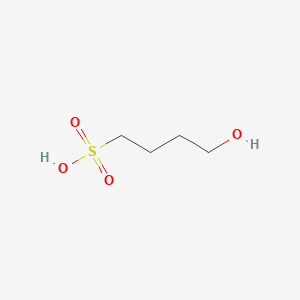
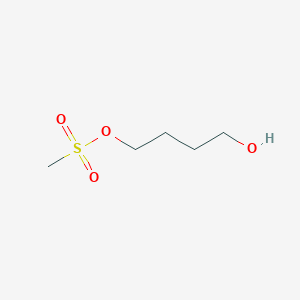
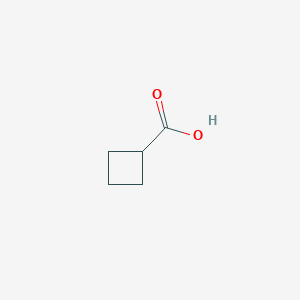
![10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B193285.png)
